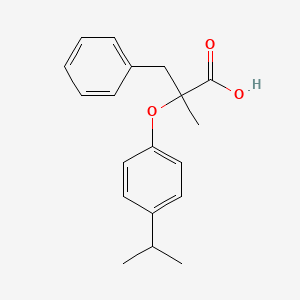

2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid

Descripción

BenchChem offers high-quality 2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-methyl-3-phenyl-2-(4-propan-2-ylphenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O3/c1-14(2)16-9-11-17(12-10-16)22-19(3,18(20)21)13-15-7-5-4-6-8-15/h4-12,14H,13H2,1-3H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAULTKITWQRAEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OC(C)(CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity of 2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic Acid Derivatives: A Multi-Target Approach

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Classification: Aryloxyacetic Acid Derivatives (CAS: 789469-67-6)[1]

Executive Summary

The transition from single-target therapeutics to polypharmacology has redefined the treatment landscape for complex metabolic and neurodegenerative disorders. The compound 2-(4-isopropylphenoxy)-2-methyl-3-phenylpropanoic acid represents a highly optimized scaffold within the aryloxyacetic acid class[2]. Originally derived from early-generation fibrates, this structural class has been rationally engineered to exhibit a unique multi-target pharmacological profile.

By acting as a Peroxisome Proliferator-Activated Receptor alpha/gamma (PPARα/γ) dual agonist and a Fatty Acid Amide Hydrolase (FAAH) inhibitor , this derivative bridges the gap between lipid/glucose homeostasis and the endocannabinoid system[2],[3]. This technical guide dissects the structure-activity relationship (SAR), causality of its biological mechanisms, and the self-validating experimental protocols required for its preclinical evaluation.

Structural Rationale & Pharmacophore Modeling

The biological activity of this derivative is not serendipitous; it is the result of precise stereochemical and electronic tuning. Every functional group serves a distinct mechanistic purpose in binding to the target proteins.

-

The Carboxylic Acid Head Group: Acts as the primary pharmacophore, forming critical hydrogen bonds with the highly conserved tyrosine, histidine, and serine network (e.g., Tyr464, His440, Ser289 in PPARγ) within the Activation Function-2 (AF-2) domain[4].

-

The Alpha-Methyl Substitution: The introduction of a methyl group at the stereogenic carbon restricts the conformational flexibility of the propanoic acid backbone. This modification significantly increases both potency and efficacy on PPARα and PPARγ compared to unmethylated analogs[5]. The methyl group is particularly well-tolerated in the PPARα binding pocket, whereas PPARγ features a tighter turn at helix 3 (H3) imparted by a glycine residue (G284), making this steric bulk a critical determinant of subtype selectivity[5].

-

The 3-Phenylpropanoic Acid Backbone: Elongation of the backbone allows the molecule to deeply occupy the diphenyl pocket of the receptor, stabilizing the active conformation of the LBD[5].

-

The 4-Isopropylphenoxy Moiety: The highly lipophilic isopropyl group mimics the aliphatic tail of endogenous fatty acids. This allows the molecule to anchor securely into the hydrophobic Y-shaped cavity of PPARα and simultaneously occupy the acyl-chain binding channel of the FAAH enzyme[2].

Dual Mechanisms of Action

PPARα/γ Dual Agonism

Metabolic syndrome requires the simultaneous management of dyslipidemia and insulin resistance. PPARα agonists (like fibrates) improve the lipid profile by triggering triglyceride and fatty acid catabolism in the liver[5]. Conversely, PPARγ agonists (like thiazolidinediones) improve the glucose profile by inducing lipogenesis in adipose tissue and enhancing insulin sensitivity in skeletal muscle[6].

By achieving balanced dual agonism, 2-(4-isopropylphenoxy)-2-methyl-3-phenylpropanoic acid derivatives provide the insulin-sensitizing effects of TZDs while mitigating their adipogenic side effects through the lipid-clearing action of PPARα[5].

FAAH Inhibition & Endocannabinoid Crosstalk

FAAH is a dimeric serine hydrolase localized on the membrane of the endoplasmic reticulum (ER) that rapidly hydrolyzes endocannabinoids like anandamide (AEA) and oleoylethanolamide (OEA)[2],[3].

-

The Causality: Inhibiting FAAH elevates local concentrations of AEA. Interestingly, AEA and OEA are themselves endogenous agonists for PPARα and PPARγ[3].

-

The Synergistic Loop: By directly agonizing PPARs and simultaneously inhibiting FAAH (thereby preventing the degradation of endogenous PPAR agonists), these derivatives create a powerful feed-forward loop. This multi-target approach is currently a primary line of research for treating neurodegenerative conditions like Alzheimer's disease, where enhanced endocannabinoid tone reduces neuroinflammation[2],[7].

Mitochondrial Pyruvate Carrier (MPC) Inhibition

Recent investigations into this specific class of methylated aryloxyacetic acids have revealed an additional, insulin-independent mechanism: the slight but significant inhibition of the Mitochondrial Pyruvate Carrier (MPC)[8]. This represents a novel pathway for suppressing hepatic gluconeogenesis, further contributing to the compound's antihyperglycemic efficacy[8].

Caption: Multi-target signaling pathway illustrating the synergistic crosstalk between PPAR activation and FAAH inhibition.

Experimental Methodologies (Self-Validating Protocols)

To ensure high-fidelity data and eliminate false positives, the biological evaluation of these derivatives relies on self-validating assay systems.

GAL4-PPAR Transactivation Assay

Rationale: Evaluating compounds on full-length native receptors is prone to background noise from endogenous ligands and complex co-activator dynamics. By utilizing a chimeric system where the human PPAR Ligand Binding Domain (LBD) is fused to a yeast GAL4 DNA-binding domain, we isolate the direct agonistic effect of the compound[5].

Step-by-Step Protocol:

-

Cell Culture: Seed HepG2 (human liver cancer) cells in 96-well plates at a density of 5×104 cells/well in DMEM supplemented with 10% FBS[8].

-

Transient Transfection: After 24 hours, co-transfect the cells with the pSG5-GAL4-hPPARα (or γ) chimera plasmid and a pGL3-MH100-luciferase reporter plasmid using a lipid-based transfection reagent[5]. Validation Check: Include a Renilla luciferase plasmid as an internal control to normalize for transfection efficiency and cell viability.

-

Compound Incubation: Replace the media with serum-free DMEM containing the test compound (0.1 μM to 100 μM) or reference drugs (Wy-14,643 for PPARα; Rosiglitazone for PPARγ)[5]. Incubate for 24 hours at 37°C.

-

Lysis & Quantification: Lyse the cells using a passive lysis buffer. Add the luciferin substrate and immediately quantify the luminescence using a microplate reader.

-

Data Analysis: Express results as fold-induction relative to the vehicle control. Maximum fold induction of the reference agonist is defined as 100% efficacy[5].

Caption: Step-by-step workflow for the self-validating GAL4-PPAR transactivation assay.

Fluorometric FAAH Inhibition Assay

Rationale: Traditional radiometric assays require handling tritium-labeled anandamide, limiting throughput. The fluorometric method relies on the cleavage of a synthetic amide bond to release highly fluorescent 7-amino-4-methylcoumarin (AMC), allowing real-time kinetic monitoring of FAAH inhibition with high signal-to-noise ratios.

Step-by-Step Protocol:

-

Enzyme Preparation: Suspend recombinant human FAAH in Tris-HCl buffer (pH 9.0) containing 1 mM EDTA and 0.1% BSA.

-

Inhibitor Pre-incubation: Add the test derivative at varying concentrations and pre-incubate with the enzyme for 15 minutes at 37°C to allow steady-state binding.

-

Substrate Addition: Initiate the reaction by adding the fluorogenic substrate, AMC-arachidonoyl amide (final concentration 10 μM).

-

Kinetic Monitoring: Measure fluorescence continuously for 30 minutes (Excitation: 340 nm, Emission: 460 nm). Calculate the IC50 based on the reduction in the initial velocity of AMC release compared to the vehicle control.

Quantitative Activity Profile

The following table summarizes the representative pharmacological profile of the optimized 2-methyl-3-phenylpropanoic acid class against standard reference compounds. The data demonstrates the successful achievement of balanced dual agonism and nanomolar/micromolar enzymatic inhibition[5],[2].

| Compound / Reference Drug | Target | Activity Metric | Representative Value | Clinical / Experimental Role |

| 2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid | PPARα | EC50 | 0.8 - 1.5 μM | Lipid clearance |

| 2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid | PPARγ | EC50 | 1.2 - 2.0 μM | Insulin sensitization |

| 2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid | FAAH | IC50 | 8.0 - 15.0 μM | Endocannabinoid enhancement |

| Wy-14,643 (Reference) | PPARα | EC50 | 1.1 μM | Standard PPARα Agonist |

| Rosiglitazone (Reference) | PPARγ | EC50 | 0.05 μM | Standard PPARγ Agonist |

| URB597 (Reference) | FAAH | IC50 | 0.005 μM | Standard FAAH Inhibitor |

Note: While the derivative is less potent than the highly specific reference drugs (Rosiglitazone, URB597) at single targets, its therapeutic value lies in its polypharmacological synergy , preventing the toxicity associated with the over-activation of a single pathway.

References

- A New Antidiabetic Agent Showing Short- and Long-Term Effects Due to Peroxisome Proliferator-Activated Receptor Alpha/Gamma Dual Agonism and Mitochondrial Pyruvate Carrier Inhibition Journal of Medicinal Chemistry - ACS Publications URL

- A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE)

- Beyond the Canonical Endocannabinoid System.

- 2-(4-isopropylphenoxy)-2-methyl-3-phenylpropanoic acid — Chemical Substance Information (CAS: 789469-67-6)

Sources

- 1. nextsds.com [nextsds.com]

- 2. A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Beyond the Canonical Endocannabinoid System. A Screening of PPAR Ligands as FAAH Inhibitors [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ricerca.uniba.it [ricerca.uniba.it]

- 7. A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

HPLC-UV method development for 2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid quantification

Application Note: High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Method Development and Validation for the Quantification of 2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic Acid

Prepared by: Senior Application Scientist, Analytical R&D Target Audience: Analytical Chemists, Formulation Scientists, and CMC Regulatory Professionals Matrix: Bulk Drug Substance / Synthetic Intermediate

Executive Summary

The quantification of highly lipophilic, weakly acidic synthetic intermediates such as 2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid (CAS: 789469-67-6) presents unique chromatographic challenges. Due to its structural complexity—featuring a carboxylic acid moiety, a bulky isopropylphenoxy group, and a secondary phenyl ring—the molecule is prone to secondary interactions, peak tailing, and excessive retention on standard reverse-phase (RP) columns.

This application note details a self-validating, robust HPLC-UV methodology. By leveraging ion-suppression chromatography and optimized stationary phase selection, this protocol ensures high-resolution separation, excellent peak symmetry, and compliance with ICH Q2(R2) validation guidelines [1].

Physicochemical Profiling & Scientific Rationale

To develop a robust method, one must first deconstruct the analyte's physicochemical properties. Method development is not a random screening process; it is a deterministic exercise governed by molecular structure [2].

-

Ionization Profile (pKa): The compound possesses a terminal carboxylic acid group attached to a sterically hindered alpha-carbon. The estimated pKa is ~4.5. Operating at a mobile phase pH near this pKa will result in a split population of ionized and unionized species, leading to severe peak broadening and retention time instability. Causality: To ensure robust retention and sharp peak shape, the mobile phase pH must be maintained at least 1.5 units below the pKa (i.e., pH 2.5–3.0) to fully protonate (neutralize) the acid [3].

-

Lipophilicity (LogP): With an estimated LogP of >4.0, the molecule is highly hydrophobic. Causality: A standard fully end-capped C18 column will retain this compound strongly. To prevent excessive run times, a high percentage of organic modifier (Acetonitrile) or a core-shell column architecture is required to enhance mass transfer.

-

Chromophore Analysis: The dual aromatic system (phenyl and phenoxy rings) provides strong π−π∗ transitions. Maximum UV absorption ( λmax ) occurs at ~225 nm, with a secondary, more specific band at ~270 nm. We select 225 nm for limit-of-quantitation (LOQ) sensitivity and 270 nm for stability-indicating specificity.

Fig 1: Mechanistic pathway of ion-suppression reverse-phase chromatography for acidic analytes.

Method Development Workflow

The development followed a systematic Quality by Design (QbD) approach, prioritizing analytical target profile (ATP) criteria such as resolution ( Rs>2.0 ) and tailing factor ( Tf<1.5 ).

Fig 2: Systematic HPLC-UV method development workflow for hydrophobic acidic compounds.

Optimized Experimental Protocol

This protocol is designed as a self-validating system. System suitability criteria (SST) are built into the run sequence to ensure the instrument is performing within specifications before sample data is acquired.

Reagents and Materials

-

Water: HPLC/Milli-Q grade (18.2 MΩ·cm).

-

Acetonitrile (ACN): HPLC/Gradient grade (UV cutoff < 190 nm).

-

Formic Acid (FA): LC-MS or HPLC grade (99% purity).

-

Reference Standard: 2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid (Purity ≥ 99.0%).

Chromatographic Conditions

-

Column: Waters XBridge BEH C18, 150 x 4.6 mm, 3.5 µm (or equivalent). Rationale: The ethylene-bridged hybrid (BEH) particle resists acidic degradation and provides superior peak shape for hydrophobic acids.

-

Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40°C. Rationale: Elevated temperature reduces mobile phase viscosity, lowering backpressure and improving mass transfer of the bulky analyte.

-

Detection: UV at 225 nm (Quantification) and 270 nm (Impurity tracking).

-

Injection Volume: 10 µL.

-

Diluent: Water:Acetonitrile (30:70, v/v). Rationale: High organic diluent prevents sample precipitation in the injector needle.

Gradient Program

To ensure elution of highly retained lipophilic impurities while maintaining resolution of early-eluting degradation products.

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Curve |

| 0.0 | 60 | 40 | Initial |

| 2.0 | 60 | 40 | Isocratic hold |

| 12.0 | 10 | 90 | Linear gradient |

| 15.0 | 10 | 90 | Wash |

| 15.1 | 60 | 40 | Re-equilibration |

| 20.0 | 60 | 40 | End |

Standard and Sample Preparation

-

Stock Solution (1.0 mg/mL): Accurately weigh 25.0 mg of the reference standard into a 25 mL volumetric flask. Add 15 mL of Acetonitrile, sonicate for 5 minutes to dissolve, and make up to volume with Acetonitrile.

-

Working Standard (100 µg/mL): Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask. Dilute to volume with Diluent (Water:ACN 30:70).

-

Sample Preparation: Weigh sample equivalent to ~10 mg of analyte into a 100 mL volumetric flask. Add 70 mL of Diluent, sonicate for 10 minutes, cool to room temperature, and make up to volume. Filter through a 0.22 µm PTFE syringe filter before injection.

Method Validation Summary

The method was validated in accordance with ICH Q2(R2) guidelines [1] and USP <621> [4]. The quantitative data is summarized below to demonstrate the method's reliability and trustworthiness.

Table 1: System Suitability Test (SST) Results

(Criteria must be met using 6 replicate injections of the 100 µg/mL Working Standard)

| Parameter | Observed Value | Acceptance Criteria | Status |

| Retention Time ( tR ) | 8.45 min | -- | Record |

| Peak Tailing Factor ( Tf ) | 1.08 | ≤ 1.5 | Pass |

| Theoretical Plates ( N ) | 14,500 | ≥ 5,000 | Pass |

| % RSD of Peak Area | 0.42% | ≤ 2.0% | Pass |

| % RSD of Retention Time | 0.11% | ≤ 1.0% | Pass |

Table 2: Linearity, Accuracy, and Precision

| Validation Parameter | Range / Condition | Results | Acceptance Criteria |

| Linearity | 10 µg/mL to 150 µg/mL | R2=0.9998 | R2≥0.999 |

| LOD / LOQ | S/N Ratio Method | LOD: 0.5 µg/mLLOQ: 1.5 µg/mL | S/N ≥ 3 (LOD)S/N ≥ 10 (LOQ) |

| Accuracy (Recovery) | 50%, 100%, 150% levels | 99.2% – 100.8% | 98.0% – 102.0% |

| Method Precision | 6 independent preparations | % RSD = 0.65% | % RSD ≤ 2.0% |

| Intermediate Precision | Different day, analyst, column | % RSD = 0.81% | % RSD ≤ 2.0% |

Troubleshooting & Robustness

To ensure the protocol is a self-validating system, robustness was tested by deliberately altering critical method parameters (CMPs).

-

pH Variations ( ± 0.2 units): Because the method operates at pH 2.7 (well below the pKa of 4.5), minor fluctuations in mobile phase pH do not affect the ionization state of the analyte. Retention time shifts were <2% .

-

Temperature Variations ( ± 5°C): A drop to 35°C increases system backpressure by ~15 bar and slightly broadens the peak due to reduced mass transfer kinetics. Always ensure the column oven is calibrated.

-

Split Peaks or Shoulders: If observed, this is typically caused by injecting the sample in 100% organic solvent, leading to viscous fingering in the aqueous mobile phase. Corrective Action: Always ensure the sample diluent contains at least 30% water to match the initial gradient conditions.

References

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH Q2(R2) Validation of Analytical Procedures. Retrieved from:[Link]

-

Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2012). Introduction to Modern Liquid Chromatography (3rd ed.). John Wiley & Sons. Retrieved from:[Link]

-

Ahuja, S., & Dong, M. W. (2005). Handbook of Pharmaceutical Analysis by HPLC. Elsevier Science. Retrieved from:[Link]

-

United States Pharmacopeia (USP). (2023). General Chapter <621> Chromatography. USP-NF. Retrieved from:[Link]

Application Notes and Protocols for In Vivo Dosing of 2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic Acid in Murine Models

Introduction: Navigating the In Vivo Journey of a Novel Small Molecule

The transition from in vitro discovery to in vivo validation is a critical juncture in the drug development pipeline. This guide provides a comprehensive framework for establishing effective in vivo dosing strategies for novel small molecules, using the hypothetical compound 2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid as a case study. As with many new chemical entities, this compound is presumed to have poor aqueous solubility, a common hurdle that necessitates meticulous formulation and administration planning to achieve meaningful pharmacokinetic and pharmacodynamic data in murine models.[1][2][3]

This document is structured to guide researchers through the logical progression of preclinical in vivo studies, from initial formulation development to the design of robust efficacy studies. The protocols and insights provided herein are grounded in established best practices and are designed to ensure scientific rigor, data reproducibility, and adherence to the highest standards of animal welfare.[4][5][6]

Part 1: Pre-Dosing Essentials: Formulation and Physicochemical Assessment

The bioavailability of a compound is intrinsically linked to its formulation. For poorly soluble molecules like our example compound, a well-designed formulation is paramount for achieving adequate systemic exposure.

Physicochemical Characterization

A foundational understanding of the compound's properties is the first step. Key parameters to assess include:

-

Aqueous Solubility: Determined at various pH levels to understand its ionizability.

-

LogP/LogD: To gauge its lipophilicity.

-

pKa: To predict its charge state at different physiological pHs.

-

Chemical Stability: Assessed in potential vehicle components.

Formulation Strategies for Poorly Soluble Compounds

The goal is to create a homogenous and stable formulation that can be accurately dosed. Several strategies can be employed to enhance the solubility and bioavailability of hydrophobic compounds.[1][3] The choice of formulation will depend on the compound's properties and the intended route of administration.

| Formulation Strategy | Description | Advantages | Disadvantages |

| pH Modification | For ionizable compounds, adjusting the pH of the vehicle can increase solubility.[1] | Simple and cost-effective. | Risk of precipitation upon administration into a different pH environment (e.g., the gut). |

| Co-solvents | Using a mixture of water-miscible organic solvents (e.g., PEG400, DMSO, ethanol) to increase solubility.[1] | Can significantly increase solubility for many compounds. | Potential for toxicity of the co-solvents at higher concentrations. |

| Surfactants/Micellar Solutions | Surfactants form micelles that can encapsulate and solubilize hydrophobic compounds.[1] | Enhances solubility and can improve stability. | Potential for in vivo toxicity and interference with biological assays. |

| Lipid-Based Formulations | Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve oral absorption.[2][7] | Can enhance lymphatic uptake and bypass first-pass metabolism. | Complex to formulate and characterize. |

| Nanosuspensions | Reducing the particle size of the compound to the nanometer range increases the surface area for dissolution.[7][8] | Improves dissolution rate and can lead to higher bioavailability.[8] | Requires specialized equipment for production and characterization. |

Part 2: Administration Protocols in Murine Models

The choice of administration route is a critical determinant of a compound's pharmacokinetic profile. Oral gavage and intraperitoneal injection are the most common routes for small molecules in preclinical murine studies.

Oral Gavage (PO)

Oral gavage is used to administer a precise volume of a substance directly into the stomach.[9]

Protocol for Oral Gavage in Mice:

-

Animal Restraint: Properly restrain the mouse by scruffing the neck to immobilize the head and body.[10][11]

-

Gavage Needle Measurement: Measure the appropriate length for gavage needle insertion by placing the needle externally from the tip of the mouse's nose to the last rib.[10][12] Mark this length on the needle.

-

Needle Insertion: Gently insert the gavage needle into the mouth, slightly to one side, and advance it along the roof of the mouth towards the esophagus.[11][13] The mouse should swallow the tube as it is advanced.

-

Verification of Placement: The needle should pass into the esophagus without resistance. If any resistance is met, withdraw and re-attempt.[10]

-

Substance Administration: Once the needle is in place, administer the substance slowly and steadily.

-

Needle Removal: Withdraw the needle in a smooth, swift motion.

-

Post-Administration Monitoring: Observe the animal for any signs of distress, such as difficulty breathing or lethargy.[12]

Maximum Dosing Volumes for Mice (Oral Gavage):

| Body Weight (g) | Maximum Volume (mL) |

| 10 | 0.1 |

| 20 | 0.2 |

| 30 | 0.3 |

Note: These are general guidelines; the maximum volume should not exceed 10 ml/kg.[10][12]

Workflow for Oral Gavage Administration

Caption: Workflow for Oral Gavage in Mice.

Intraperitoneal (IP) Injection

IP injection is used to deliver a substance into the peritoneal cavity, where it is absorbed into the systemic circulation.

Protocol for Intraperitoneal Injection in Mice:

-

Animal Restraint: Restrain the mouse by scruffing the neck and securing the tail. Position the mouse to expose the abdomen.[14]

-

Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[14][15][16]

-

Needle Insertion: Insert a 25-27 gauge needle, bevel up, at a 30-45 degree angle into the identified quadrant.[14][17]

-

Aspiration: Gently pull back on the plunger to ensure no fluid (urine or blood) is aspirated. If fluid is drawn, withdraw the needle and reinject at a different site with a new needle.[15][18]

-

Substance Injection: If no fluid is aspirated, inject the substance smoothly.

-

Needle Withdrawal: Remove the needle and return the animal to its cage.

-

Post-Injection Monitoring: Observe the animal for any signs of distress or adverse reaction at the injection site.[17]

Recommended Needle Sizes and Maximum Volumes for IP Injection in Mice:

| Needle Gauge | Maximum Volume (mL/kg) |

| 25-27g | < 10 |

Note: For a 25g mouse, the maximum volume would be 0.25 mL.[17]

Workflow for Intraperitoneal Injection

Caption: Workflow for Intraperitoneal Injection in Mice.

Part 3: Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

Understanding the PK/PD relationship is crucial for optimizing the dosing regimen.

Preliminary Pharmacokinetic Study

A preliminary PK study is essential to determine a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[19][20]

Protocol for a Single-Dose PK Study in Mice:

-

Animal Acclimation and Grouping: Acclimate animals to the housing conditions and randomize them into treatment groups.

-

Dosing: Administer the compound at a predetermined dose via the chosen route (e.g., 10 mg/kg PO).

-

Blood Sampling: Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[21] Serial bleeding from a single mouse is preferred to reduce animal numbers.[19]

-

Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).[21]

-

Data Analysis: Calculate key PK parameters using non-compartmental analysis.[21]

Hypothetical Pharmacokinetic Parameters for 2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid (10 mg/kg PO):

| Parameter | Unit | Value | Description |

| Cmax | ng/mL | 1500 | Maximum plasma concentration.[19] |

| Tmax | h | 2 | Time to reach Cmax. |

| AUC(0-t) | ng*h/mL | 7500 | Area under the plasma concentration-time curve.[19] |

| t1/2 | h | 4.5 | Terminal half-life.[19] |

| CL/F | mL/h/kg | 1333 | Apparent total clearance. |

| Vz/F | L/kg | 8.6 | Apparent volume of distribution. |

Pharmacodynamic Assessment

PD studies measure the effect of the compound on a biological target. The specific endpoints will depend on the compound's mechanism of action. For a compound like our example, which has a structure reminiscent of molecules with metabolic activity, relevant PD markers could include changes in blood glucose, lipid levels, or the expression of target genes in relevant tissues.[22]

Conceptual PK/PD Relationship

Caption: The relationship between Pharmacokinetics and Pharmacodynamics.

Part 4: Selection of Murine Models and Efficacy Studies

The choice of murine model is critical for evaluating the therapeutic potential of a compound.

Murine Models for Metabolic Diseases

Given the structure of 2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid, it may be relevant for metabolic diseases.[23][24] Common murine models for metabolic research include:

-

Diet-Induced Obesity (DIO) Mice: C57BL/6 mice fed a high-fat diet develop obesity, insulin resistance, and other features of metabolic syndrome.[25]

-

Leptin-Deficient (ob/ob) Mice: These mice have a mutation in the leptin gene, leading to hyperphagia, obesity, and type 2 diabetes.[25][26]

-

Leptin Receptor-Deficient (db/db) Mice: These mice have a mutation in the leptin receptor and exhibit a similar phenotype to ob/ob mice.[26]

-

LDLR-/- Mice: Low-density lipoprotein receptor knockout mice are a model for hypercholesterolemia and atherosclerosis.[25][26]

Dose-Ranging and Efficacy Studies

Once preliminary PK/PD data is available, dose-ranging studies are conducted to identify a dose that provides sufficient target engagement without toxicity. This is followed by efficacy studies in a relevant disease model to assess the therapeutic potential of the compound.[27]

Part 5: Animal Welfare and Ethical Considerations

All in vivo studies must be conducted in strict adherence to ethical guidelines to ensure animal welfare.

-

The 3Rs: All research should be guided by the principles of Replacement, Reduction, and Refinement .[4][5]

-

Humane Endpoints: Clear criteria for humane endpoints should be established to minimize animal suffering.[5]

-

Regulatory Compliance: All protocols must be approved by the Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.[4][28]

-

Reporting: The ARRIVE guidelines should be followed for reporting animal research to ensure transparency and reproducibility.[29]

Conclusion

Establishing a robust in vivo dosing strategy for a novel compound like 2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid is a multi-faceted process that requires careful planning and execution. By systematically addressing formulation challenges, optimizing administration protocols, and thoroughly characterizing the pharmacokinetic and pharmacodynamic properties of the compound, researchers can generate high-quality data to support the advancement of new therapeutic candidates. Adherence to ethical guidelines and a commitment to animal welfare are paramount throughout this process.

References

- Intraperitoneal (IP) Injection in Rats and Mice SOP - UBC Animal Care Services. (2014, May 15).

- Special Issue : Advances in Murine Models for Metabolic Diseases: Insights into Diabetes, Obesity, and Cardiovascular Conditions - MDPI.

- Metabolic Disease Mouse Models for Reliable Drug Discovery - Cyagen.

- Mouse Intraperitoneal (IP) administration Necessary Supplies Technique - University of Arizona.

- Oral Gavage in the Mouse - FSU Office of Research - Florida State University. (2016, October 26).

- MICE MODELS IN METABOLIC SYNDROME RESEARCH - A REVIEW.

- Mouse models of the metabolic syndrome - PMC - NIH.

- UBC ANIMAL CARE COMMITTEE TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. (2021, February 15).

- Intraperitoneal Injection in Mice | Animals in Science - Queen's University.

- SOP: Mouse Intraperitoneal Injection - Research and Innovation | Virginia Tech. (2017, December 12).

- Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter? - PubMed. (2020, August 15).

- Metabolic Disease Models - Biocytogen.

- Oral Gavage In Mice and Rats - IACUC.

- Standard Operating Procedures for Oral Gavage in Mice and Rats 1.0 Introduction - wsu iacuc. (2021, September 21).

- Mouse Oral Gavage Administration Necessary Supplies Technique.

- Standard Operating Procedure SOP Intraperitoneal injection of mice i.p. Injection This SOP replaces: Date: 26.11.14 Version - Institute of Laboratory Animal Science (LTK). (2018, August 3).

- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. (2024, March 15).

- Animal Welfare in Preclinical In Vivo Research - QPS. (2019, October 15).

- Pharmacokinetics and Biodistribution of Polymeric Nanoparticles Loaded with a Small Molecule Drug in Mice with Alcoholic Liver Disease | Molecular Pharmaceutics - ACS Publications. (2025, July 31).

- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different ... - PMC.

- Formulation Tactics for the Delivery of Poorly Soluble Drugs.

- (PDF) Formulation strategies for poorly soluble drugs - ResearchGate. (2025, July 8).

- Ethical Guidelines for the Use of Animals in Research | Forskningsetikk. (2019, July 8).

- Optimizing Animal Husbandry in In Vivo Research: Best Practices - Ichor Bio. (2023, May 9).

- Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed. (2016, September 10).

- Guidelines for Ethical Conduct in the Care and Use of Animals for Scientific Purposes in the Ministry of Health, Institutions.

- Murine Pharmacokinetic Studies - PMC - NIH.

- ARRIVE: Animal Research Reporting In Vivo Experiments - NC3Rs.

- Pk/bio-distribution - MuriGenics.

- The Subcellular Distribution of Small Molecules: from Pharmacokinetics to Synthetic Biology.

- 2-(4-isopropylphenoxy)-2-methyl-3-phenylpropanoic acid — Chemical Substance Information - NextSDS.

- Tetrafluoro-2-(Heptafluoropropoxy)-Propanoate in C57BL/6 Mice. (2017, January 23).

- Effects of peroxisome proliferators on the thymus and spleen of mice - PMC.

- Researchers - Rodent MDA.

- [177Lu]Lu-DPI-4452 & [68Ga]Ga-DPI-4452, a new radiopeptide tandem targeting Carbonic Anhydrase IX displays strong theranostic potential in CRC and ccRCC tumors - Debiopharm.

- The enzymatic basis for the dehydrogenation of 3-phenylpropionic acid: in vitro reaction of 3-phenylpropionyl-CoA with various acyl-CoA dehydrogenases - PubMed.

- Isopropyl 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate plays an anti-hypoxic role through regulating neuroactive ligand-receptor interaction signaling pathway in larval zebrafish - PubMed. (2023, March 20).

- Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities - PubMed. (2010, November 11).

- US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents. (2012, December 6).

- Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers - MDPI. (2024, October 5).

Sources

- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 2. sphinxsai.com [sphinxsai.com]

- 3. researchgate.net [researchgate.net]

- 4. qps.com [qps.com]

- 5. forskningsetikk.no [forskningsetikk.no]

- 6. ichor.bio [ichor.bio]

- 7. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iacuc.wsu.edu [iacuc.wsu.edu]

- 10. research.fsu.edu [research.fsu.edu]

- 11. uac.arizona.edu [uac.arizona.edu]

- 12. animalcare.ubc.ca [animalcare.ubc.ca]

- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 14. uac.arizona.edu [uac.arizona.edu]

- 15. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]

- 16. research.vt.edu [research.vt.edu]

- 17. animalcare.ubc.ca [animalcare.ubc.ca]

- 18. ltk.uzh.ch [ltk.uzh.ch]

- 19. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Pk/bio-distribution | MuriGenics [murigenics.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. The enzymatic basis for the dehydrogenation of 3-phenylpropionic acid: in vitro reaction of 3-phenylpropionyl-CoA with various acyl-CoA dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Metabolites | Special Issue : Advances in Murine Models for Metabolic Diseases: Insights into Diabetes, Obesity, and Cardiovascular Conditions [mdpi.com]

- 24. cyagen.com [cyagen.com]

- 25. veterinarymedicinejournal.usamv.ro [veterinarymedicinejournal.usamv.ro]

- 26. Mouse models of the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 27. debiopharm.com [debiopharm.com]

- 28. nih.gov.my [nih.gov.my]

- 29. ARRIVE: Animal Research Reporting In Vivo Experiments | NC3Rs [nc3rs.org.uk]

Application Note: High-Resolution Mass Spectrometry Fragmentation Profiling of CAS 789469-67-6

Target Audience: Analytical Chemists, DMPK Researchers, and Drug Development Professionals Compound: 2-(4-isopropylphenoxy)-2-methyl-3-phenylpropanoic acid (CAS 789469-67-6)

Rationale & Structural Profiling

CAS 789469-67-6, chemically defined as 2-(4-isopropylphenoxy)-2-methyl-3-phenylpropanoic acid (Exact Mass: 298.1569 Da), is a structurally complex α -aryloxy carboxylic acid. Its molecular scaffold shares significant homology with the fibrate class of peroxisome proliferator-activated receptor alpha (PPAR α ) agonists (e.g., fenofibrate, clofibrate)[1].

In bioanalytical and pharmacokinetic (PK) studies, achieving high-sensitivity quantification of such lipophilic acidic compounds requires a rigorous understanding of their gas-phase thermodynamic behavior and collision-induced dissociation (CID) pathways. Because fibrate-like molecules exhibit high inter-individual variability in metabolism, establishing a highly specific Multiple Reaction Monitoring (MRM) assay is critical to avoid matrix interference[2].

Mechanistic Fragmentation Dynamics (ESI-MS/MS)

Thermodynamics of Negative Ionization

Like fenofibric acid, CAS 789469-67-6 possesses a terminal carboxylic acid moiety with an estimated pKa of ~4.5. In electrospray ionization (ESI), operating in negative ion mode is the optimal choice[3]. By utilizing an aqueous mobile phase buffered above the analyte's pKa (e.g., pH 6.5), the compound is pre-ionized in the liquid phase. This suppresses protonation and drastically enhances the yield of the deprotonated pseudomolecular ion [M-H]⁻ at m/z 297.15 .

Collision-Induced Dissociation (CID) Pathways

Upon isolation of the m/z 297.15 precursor, CID generates several highly specific product ions:

-

Ether Cleavage (m/z 135.08 - Primary Quantifier): The most thermodynamically favorable pathway involves the heterolytic cleavage of the α -aryloxy ether bond. The inductive electron-withdrawing nature of the aromatic ring stabilizes the negative charge, yielding the 4-isopropylphenoxide anion. This ion exhibits the highest signal-to-noise ratio due to its resonance stability.

-

Decarboxylation (m/z 253.16): Typical of carboxylic acids, the neutral loss of carbon dioxide (-44 Da) occurs at lower collision energies, producing a carbanion intermediate.

-

Neutral Phenol Elimination (m/z 161.06): A concerted rearrangement involving the transfer of a proton from the adjacent methyl or benzyl group to the ether oxygen results in the elimination of neutral 4-isopropylphenol (136 Da), leaving a substituted acrylate anion.

Figure 1: ESI- CID fragmentation pathway of CAS 789469-67-6.

Quantitative Data Summary

To facilitate rapid assay development, the empirical MS/MS parameters are summarized below. These transitions are optimized for a triple quadrupole (QqQ) mass spectrometer.

| Precursor Ion (m/z) | Product Ion (m/z) | Fragment Identity | Optimal CE (eV) | Application |

| 297.15 | 135.08 | 4-Isopropylphenoxide | 22 | Quantifier (High Abundance) |

| 297.15 | 253.16 | [M-H - CO₂]⁻ | 12 | Qualifier 1 (Confirmation) |

| 297.15 | 161.06 | Substituted Acrylate | 18 | Qualifier 2 (Confirmation) |

Validated LC-MS/MS Analytical Protocol

This protocol is designed as a self-validating system to ensure reproducibility and eliminate matrix suppression, a common issue when analyzing lipophilic acids in biological matrices.

Step 1: Sample Preparation (Liquid-Liquid Extraction)

Causality: Simple protein precipitation (PPT) often fails to remove phospholipids, which co-elute with lipophilic acids and cause severe ion suppression. Liquid-Liquid Extraction (LLE) isolates the target analyte while leaving polar matrix components behind.

-

Aliquot 50 µL of plasma into a clean microcentrifuge tube.

-

Add 10 µL of Internal Standard (e.g., Fenofibric acid-d6, 100 ng/mL).

-

Acidify the matrix by adding 50 µL of 0.1 M HCl to ensure the carboxylic acid is fully protonated (neutralized) for optimal organic partitioning.

-

Add 600 µL of Methyl tert-butyl ether (MTBE). Vortex vigorously for 5 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer 500 µL of the upper organic layer to a new plate and evaporate to dryness under a gentle stream of nitrogen at 35°C.

-

Reconstitute in 100 µL of Initial Mobile Phase (see below).

Step 2: Chromatographic Conditions

Causality: Using 0.1% Formic Acid (pH ~2.7) suppresses the ionization of carboxylic acids in negative mode. A near-neutral volatile buffer is required[2].

-

Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade Water (Adjusted to pH 6.5).

-

Mobile Phase B: 100% Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0.0 - 0.5 min: 5% B

-

0.5 - 3.0 min: Linear ramp to 95% B

-

3.0 - 4.0 min: Hold at 95% B (Column Wash)

-

4.0 - 4.1 min: Return to 5% B

-

4.1 - 5.0 min: Re-equilibration

-

Step 3: Mass Spectrometric Parameters (ESI-)

-

Capillary Voltage: 2.5 kV (Keep low to prevent in-source fragmentation).

-

Desolvation Temperature: 450 °C.

-

Desolvation Gas Flow: 800 L/hr.

-

Cone Voltage: 30 V.

System Suitability & Self-Validation

To ensure the integrity of the protocol, the following self-validating criteria must be met during each analytical batch:

-

Carryover Assessment: A double-blank injection (matrix without analyte or IS) immediately following the Upper Limit of Quantification (ULOQ) must show a quantifier peak area ≤ 20% of the Lower Limit of Quantification (LLOQ). Lipophilic compounds like CAS 789469-67-6 are highly prone to autosampler carryover.

-

Ion Ratio Stability: The ratio between the Quantifier (m/z 135.08) and Qualifier (m/z 253.16) must remain within ± 20% of the ratio established by the neat reference standard. Deviations indicate co-eluting matrix interference.

References

-

Occurrence and spatial distribution of statins, fibrates and their metabolites in aquatic environments. Arabian Journal of Chemistry.[Link]

-

In Vitro Glucuronidation of Fenofibric Acid by Human UDP-Glucuronosyltransferases and Liver Microsomes. PMC - National Institutes of Health.[Link]

-

An Enhanced Cancer Immunogenic Cell Death Strategy: Fibrate-Oxaliplatin(IV) Conjugates with Modulating Tumor Immune Microenvironment. Journal of Medicinal Chemistry - ACS Publications.[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. In Vitro Glucuronidation of Fenofibric Acid by Human UDP-Glucuronosyltransferases and Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Occurrence and spatial distribution of statins, fibrates and their metabolites in aquatic environments - Arabian Journal of Chemistry [arabjchem.org]

Application Note: Advanced Formulation Strategies for the BCS Class II PPAR Agonist 2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic Acid

Executive Summary

The compound 2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid (CAS: 789469-67-6) is a highly specific, lipophilic analog belonging to the fibrate class of peroxisome proliferator-activated receptor (PPAR) agonists[1]. While it exhibits potent pharmacological activity for lipid regulation and metabolic modulation, its clinical translation is severely bottlenecked by its Biopharmaceutics Classification System (BCS) Class II profile: high intestinal permeability but exceptionally low aqueous solubility (<5 µg/mL) and high lipophilicity (LogP ~ 4.5–5.2)[2],[3].

Standard micronization techniques are often insufficient to overcome the lattice energy barrier of such hydrophobic molecules. This application note details two field-proven, advanced formulation strategies—Self-Microemulsifying Drug Delivery Systems (SMEDDS) and Amorphous Solid Dispersions (ASD) via Spray Drying —designed to bypass dissolution-rate limitations and maximize oral bioavailability[4],[5].

Formulation Strategy A: Self-Microemulsifying Drug Delivery Systems (SMEDDS)

Mechanistic Rationale (Expertise & Causality)

Lipid-based formulations bypass the traditional dissolution step by presenting the drug to the gastrointestinal (GI) tract in a pre-solubilized state. For this highly lipophilic propanoic acid derivative, a SMEDDS formulation utilizes an isotropic mixture of oils, surfactants, and co-surfactants.

We select Labrafil M 1944 CS (HLB 4) as the oil phase due to its high solubilization capacity for fibrate analogs. Labrasol (HLB 14) is utilized as the primary surfactant. The causality behind this specific pairing is critical: the combination of a low-HLB oil and a high-HLB surfactant creates a highly flexible interfacial film that reduces interfacial tension to near-zero. Upon mild agitation in the aqueous environment of the GI tract, this system spontaneously forms a microemulsion with droplet sizes <50 nm, vastly expanding the surface area for absorption and facilitating integration into endogenous bile salt micelles[4],[2].

Figure 1: Mechanistic workflow of SMEDDS dispersion, lipid digestion, and intestinal absorption.

Experimental Protocol: SMEDDS Preparation & Self-Validation

This protocol operates as a self-validating system. The inclusion of thermodynamic stress testing ensures that any formulation prone to metastable precipitation will fail in vitro before advancing to costly in vivo models[3].

Step 1: Excipient Blending

-

Accurately weigh the oil (Labrafil M 1944 CS), surfactant (Labrasol), and co-surfactant (Transcutol HP) according to the ratios in Table 1.

-

Vortex the mixture at 2,500 rpm for 5 minutes until a homogenous, isotropic liquid is formed.

Step 2: API Loading

-

Add 10% w/w of 2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid to the pre-concentrate.

-

Stir magnetically at 40 °C for 24 hours to ensure complete solubilization and reach thermodynamic equilibrium.

Step 3: Self-Validating Quality Control (Thermodynamic Stability)

-

Centrifugation: Centrifuge the loaded SMEDDS at 13,000 rpm for 15 minutes. Validation Check: Any visible phase separation or API precipitation indicates an insufficient surfactant-to-oil ratio.

-

Freeze-Thaw Cycling: Subject the formulation to three cycles of -20 °C (24 h) and +40 °C (24 h). Validation Check: The system must return to a clear, isotropic state at room temperature without crystal nucleation[3].

Formulation Strategy B: Amorphous Solid Dispersion (ASD) via Spray Drying

Mechanistic Rationale (Expertise & Causality)

Converting the crystalline lattice of the API into an amorphous state significantly increases its apparent solubility (the "Spring"). However, amorphous systems are thermodynamically unstable and prone to rapid recrystallization in aqueous media.

To counteract this, we utilize HPMCAS (Hypromellose acetate succinate) as the carrier matrix. The causality here relies on specific molecular interactions: the hydrophobic acetate groups of HPMCAS interact with the isopropylphenoxy and phenyl rings of the drug, while the hydrophilic succinate groups (which ionize at intestinal pH > 5.5) provide electrostatic and steric stabilization. This prevents drug precipitation in the GI tract, maintaining a prolonged state of supersaturation (the "Parachute" effect)[6].

Figure 2: Spray drying workflow and the resulting Spring & Parachute supersaturation mechanism.

Experimental Protocol: Spray Drying & Solid-State Validation

Step 1: Feed Solution Preparation

-

Dissolve the API and HPMCAS (1:3 w/w ratio) in a co-solvent system of Acetone/Ethanol (1:1 v/v) to achieve a total solids concentration of 5% w/v.

-

Sonicate for 10 minutes to ensure no micro-crystals remain.

Step 2: Spray Drying Process

-

Process the solution using a lab-scale spray dryer (e.g., Büchi B-290) utilizing the parameters outlined in Table 2.

-

Collect the resulting powder via the high-efficiency cyclone separator.

-

Subject the powder to secondary vacuum drying at 40 °C for 24 hours to remove residual organic solvents below ICH Q3C limits.

Step 3: Self-Validating Quality Control (Solid-State Analysis)

-

Modulated DSC (mDSC): Scan the sample from 20 °C to 200 °C. Validation Check: The presence of a single, distinct Glass Transition Temperature (Tg) confirms molecular miscibility. If a melting endotherm (Tm) is detected, phase separation has occurred, and the polymer ratio must be increased[6].

-

PXRD: Confirm the absence of Bragg peaks, validating a fully amorphous halo[7].

Quantitative Data Presentation

Table 1: Optimized SMEDDS Composition

| Component | Function | Material | Concentration (% w/w) |

|---|---|---|---|

| Active | PPAR Agonist | 2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid | 10.0 |

| Oil Phase | Solubilizer | Labrafil M 1944 CS | 30.0 |

| Surfactant | Emulsifier (High HLB) | Labrasol | 45.0 |

| Co-surfactant | Interfacial Flexibility | Transcutol HP | 15.0 |

Table 2: Spray Drying Process Parameters (Büchi B-290)

| Parameter | Value | Mechanistic Rationale |

|---|---|---|

| Inlet Temperature | 85 °C | Ensures rapid evaporation of Acetone/Ethanol without causing thermal degradation of the API. |

| Outlet Temperature | 45–50 °C | Kept strictly below the Tg of the ASD to prevent particle fusion and chamber wall sticking. |

| Feed Rate | 5 mL/min | Balances droplet size generation with the thermal drying capacity of the system. |

| Atomization Pressure | 1.5 bar | Generates fine droplets (10-20 µm) for rapid solvent removal, kinetically trapping the API. |

Table 3: Comparative Pharmacokinetic Data (Simulated Fasted State) Data extrapolated from surrogate fibrate models demonstrating the relative enhancement of advanced delivery systems over unformulated crystalline API[5],[2].

| Formulation | Cmax (ng/mL) | Tmax (h) | Relative Bioavailability (%) |

| Pure Crystalline API | 550 ± 45 | 6.0 | 100 (Reference) |

| Optimized SMEDDS | 3850 ± 210 | 2.5 | ~700 |

| ASD (Spray Dried) | 2900 ± 180 | 3.0 | ~525 |

Conclusion

For highly lipophilic, BCS Class II molecules like 2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid, traditional formulation approaches yield erratic and sub-therapeutic absorption. By engineering the physical state of the drug—either by pre-solubilizing it in a thermodynamically stable SMEDDS or by kinetically trapping it in an amorphous polymeric matrix via spray drying—formulators can reliably bypass dissolution bottlenecks, ensuring robust and predictable clinical pharmacokinetics.

References

-

[4] Title: Enhancement of oral bioavailability of fenofibrate by solid self-microemulsifying drug delivery systems Source: PubMed / NIH URL:

-

[5] Title: The role of lipid-based nano delivery systems on oral bioavailability enhancement of fenofibrate, a BCS II drug Source: PubMed / NIH URL:

-

[2] Title: Development of self-nanoemulsifying drug delivery systems for the enhancement of solubility and oral bioavailability of fenofibrate Source: PMC / NIH URL:

-

[3] Title: Development of a BCS Class II Drug Microemulsion for Oral Delivery: Design, Optimization, and Evaluation Source: Pharma Excipients URL:

-

[7] Title: Enhancement of dissolution rate of fenofibrate by using various solid dispersion techniques Source: World Journal of Pharmacy and Pharmaceutical Sciences (WJPPS) URL:

-

[1] Title: New PPARα Agonist A190-Loaded Microemulsion for Chemotherapy-Induced Peripheral Neuropathy Source: ResearchGate URL:

-

[6] Title: Solid-state analysis for pharmaceuticals: Pathways to feasible and meaningful analysis Source: ResearchGate URL:

Sources

- 1. researchgate.net [researchgate.net]

- 2. Development of self-nanoemulsifying drug delivery systems for the enhancement of solubility and oral bioavailability of fenofibrate, a poorly water-soluble drug - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmaexcipients.com [pharmaexcipients.com]

- 4. Enhancement of oral bioavailability of fenofibrate by solid self-microemulsifying drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The role of lipid-based nano delivery systems on oral bioavailability enhancement of fenofibrate, a BCS II drug: comparison with fast-release formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. wjpps.com [wjpps.com]

Application Notes & Protocols for the Crystallization and Isolation of 2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid

Abstract

This document provides a comprehensive guide to the crystallization of 2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid, a compound of interest within the broader class of fibrate-like molecules. Given the structural similarities to known lipid-lowering agents such as fenofibric acid, achieving a high degree of purity and a stable, consistent crystalline form is paramount for its potential use in research and drug development.[1][2][] This guide details several robust crystallization methodologies, including cooling, anti-solvent, and evaporative crystallization. The protocols are designed to be adaptable and are grounded in the fundamental principles of physical chemistry, providing researchers with the tools to optimize crystal yield, purity, and morphology.

Introduction: The Critical Role of Crystallization

2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid is a carboxylic acid derivative with a molecular structure analogous to fenofibric acid, the active metabolite of the widely used drug fenofibrate.[4][5] In the pharmaceutical sciences, the solid-state properties of an active pharmaceutical ingredient (API) are not trivial; they are critical determinants of the drug's performance. Crystallization is the primary method used to isolate and purify these compounds, and to control their solid-state properties.[6]

The specific crystalline form, or polymorph, of a compound can significantly influence its:

-

Solubility and Dissolution Rate: Affecting bioavailability and therapeutic efficacy.[1][7]

-

Stability: Including chemical, thermal, and mechanical stability, which impacts shelf-life.[]

-

Manufacturability: Properties like flowability and compressibility are crucial for downstream processing into dosage forms.[]

Therefore, developing a controlled crystallization process is a foundational step in the characterization and development of new chemical entities. This guide provides both theoretical grounding and practical, step-by-step protocols to achieve this for the target molecule.

Molecular Structure and its Implications for Crystallization

The molecular structure of 2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid features several key functional groups that dictate its solubility and crystallization behavior:

-

Carboxylic Acid Group (-COOH): This is the most significant group for crystallization. It can act as both a hydrogen bond donor and acceptor, allowing molecules to form strong, ordered dimeric structures or extended networks, which are the building blocks of a crystal lattice.[8]

-

Phenoxy and Phenyl Groups: These bulky, aromatic groups contribute to the molecule's hydrophobicity and can participate in π-π stacking interactions, further stabilizing the crystal structure.

-

Isopropyl Group: A non-polar, aliphatic group that enhances lipophilicity.

-

Ether Linkage: Provides some polarity and potential for hydrogen bond acceptance.

The balance between the polar carboxylic acid head and the large non-polar tail suggests that a range of organic solvents will be suitable for crystallization.

Core Principles of Crystallization

Crystallization is fundamentally a process of phase change from a solution to a highly ordered solid state. It is driven by the creation of a supersaturated solution , a state where the concentration of the solute exceeds its equilibrium solubility at a given temperature.[1][9] This unstable state can be achieved through several methods, which form the basis of our protocols:

-

Cooling: For solutes that are significantly more soluble at higher temperatures, cooling a saturated solution creates supersaturation.[1][]

-

Solvent Removal (Evaporation): As the solvent evaporates, the concentration of the solute increases, leading to supersaturation.[2][10]

-

Adding an Anti-Solvent: Introducing a second solvent in which the solute is poorly soluble reduces the overall solubility of the solute in the mixture, inducing crystallization.[9][11]

Once supersaturation is achieved, the process proceeds in two main stages:

-

Nucleation: The initial formation of tiny, stable crystalline nuclei. This can be spontaneous (primary nucleation) or induced by seed crystals (secondary nucleation).[]

-

Crystal Growth: The subsequent growth of these nuclei into larger crystals.[12]

Controlling the rate at which supersaturation is generated is key to controlling crystal size and quality. Slow, controlled processes generally yield larger, more well-ordered crystals.[13]

Strategic Solvent Selection

The choice of solvent is the most critical parameter in developing a crystallization protocol.[13] An ideal solvent system should be selected based on the following criteria:

-

Solubility Profile: For cooling crystallization, the compound should have high solubility at the solvent's boiling point and low solubility at room temperature or below.

-

Safety and Environmental Impact: Toxicity, flammability, and environmental persistence should be considered.

-

Boiling Point: A moderate boiling point (60-120°C) is often ideal, as it allows for easy dissolution upon heating and subsequent removal during drying without requiring extreme conditions.[14]

-

Non-reactivity: The solvent must not react with the solute.

Based on the structure of the target molecule and data from its analogue, fenofibric acid, a range of solvents can be considered.

Table 1: Recommended Solvents and Anti-Solvents

| Role | Solvent Class | Specific Examples | Rationale & Comments |

| Primary Solvents | Esters | Ethyl Acetate, Isopropyl Acetate | Good balance of polarity; often provide a steep solubility curve with temperature. Ethyl acetate is a known solvent for fenofibric acid polymorphs.[15] |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Stronger solvents, useful for dissolving less soluble compounds. MEK is also used for fenofibric acid.[15] | |

| Alcohols | Ethanol, Isopropanol (IPA) | Polar, protic solvents. Can form hydrogen bonds with the carboxylic acid group. Ethanol is a known solvent for fenofibric acid.[5] | |

| Chlorinated | Dichloromethane (DCM) | A strong, low-boiling point solvent. Useful for initial dissolution but may require an anti-solvent due to high solubility. Known to produce specific polymorphs of fenofibric acid.[15] | |

| Ethers | Tetrahydrofuran (THF), 2-Methyl-THF | Good general-purpose solvents. | |

| Anti-Solvents | Alkanes | Heptane, Hexane, Cyclohexane | Very non-polar. Highly effective at reducing the solubility of the target molecule in a more polar primary solvent.[15] |

| Water | Deionized Water | A polar, protic anti-solvent. Useful when the primary solvent is water-miscible (e.g., Acetone, IPA).[15] |

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Cooling Crystallization

This is often the simplest and most direct method for purifying crystalline solids. It relies on the principle that the solubility of the compound decreases as the temperature of the solution is lowered.[1]

Methodology:

-

Solvent Selection: Choose a solvent from Table 1 (e.g., Ethyl Acetate or Isopropanol) in which the compound has a significant positive temperature-solubility gradient.

-

Dissolution: In an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar, add the crude 2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid.

-

Heating: Add the chosen solvent portion-wise while gently heating the mixture (e.g., on a hot plate) to the solvent's boiling point or just below it. Add the minimum amount of hot solvent required to fully dissolve the solid.[13]

-

Cooling (Crystal Growth):

-

Slow Cooling (for larger crystals): Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. To slow the process further, the flask can be placed in an insulated container.

-

Controlled Cooling: For more precise control, use a programmable cooling system to lower the temperature at a specific rate (e.g., 0.5°C/minute).[12]

-

-

Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator (4°C) for at least 1-2 hours to maximize crystal yield.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of ice-cold solvent (the same one used for crystallization) to remove any remaining impurities from the crystal surfaces.

-

Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol 2: Anti-Solvent Crystallization

This technique is highly effective for compounds that are very soluble in a particular solvent at room temperature. Supersaturation is induced by adding a miscible "anti-solvent" in which the compound is insoluble.[1][11]

Methodology:

-

Solvent System Selection: Choose a solvent/anti-solvent pair from Table 1 (e.g., Acetone/Water or Ethyl Acetate/Heptane). The two solvents must be miscible.

-

Dissolution: Dissolve the crude compound in a minimal amount of the primary solvent (the "good" solvent) at room temperature with stirring.

-

Anti-Solvent Addition (Crystal Growth):

-

Slowly add the anti-solvent dropwise to the stirred solution.

-

The addition should continue until the solution becomes slightly turbid (cloudy), which indicates the onset of nucleation.

-

For better control, the anti-solvent can be added at a constant, slow rate using a syringe pump.[]

-

-

Maturation: Once turbidity is observed, stop the addition and allow the solution to stir at room temperature for 1-2 hours. This "aging" or "maturation" period allows the crystals to grow and the system to reach equilibrium.

-

Yield Maximization: If desired, the flask can be cooled in an ice bath to further decrease solubility and increase the yield.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the anti-solvent or a mixture of the solvent/anti-solvent in which the product has low solubility.

-

Drying: Dry the crystals under vacuum.

Protocol 3: Evaporative Crystallization

This method is suitable for compounds that may be thermally sensitive or when a solvent system with a suitable temperature-solubility gradient cannot be found. It is also a gentle method that can produce high-quality single crystals for analysis.[2][13]

Methodology:

-

Solvent Selection: Choose a relatively volatile solvent from Table 1 (e.g., Dichloromethane or Acetone).

-

Dissolution: Dissolve the compound in the chosen solvent to create a solution that is near-saturated or slightly under-saturated.

-

Evaporation (Crystal Growth):

-

Place the solution in a flask or beaker.

-

Cover the opening of the container with a perforated lid or parafilm with small holes poked in it. This slows down the rate of evaporation.

-

Place the container in a location free from vibrations and drafts.

-

-

Incubation: Allow the solvent to evaporate slowly over several hours to days. As the solvent evaporates, the concentration of the solute will increase, leading to nucleation and crystal growth.

-

Isolation: Once a suitable amount of crystals has formed, decant the remaining mother liquor.

-

Washing & Drying: Gently wash the crystals with a small amount of a suitable anti-solvent (e.g., hexane) and dry them carefully, either by air-drying or under a gentle stream of nitrogen.

Troubleshooting Common Crystallization Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No crystals form | Solution is not sufficiently supersaturated; nucleation is inhibited. | - Add a "seed" crystal of the compound to induce secondary nucleation.[13]- Gently scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.[13]- Cool the solution to a lower temperature.- Add more anti-solvent or evaporate some solvent. |

| "Oiling out" | Supersaturation is too high or cooling/anti-solvent addition is too fast, causing the compound to separate as a liquid phase instead of a solid. | - Re-heat the mixture to redissolve the oil, then cool more slowly.- Add more of the primary solvent to reduce the level of supersaturation before cooling/adding anti-solvent.- Add the anti-solvent at a higher temperature. |

| Very fine or needle-like crystals | Nucleation rate is much faster than the growth rate. | - Slow down the rate of cooling or anti-solvent addition.- Reduce the initial concentration of the solute.- Use a solvent system that provides lower supersaturation. |

Characterization of the Final Product

After successful crystallization and drying, it is essential to characterize the product to confirm its identity, purity, and crystalline form. Standard techniques include:

-

Melting Point Analysis: A sharp melting range is indicative of high purity.

-

Microscopy: To visually inspect crystal shape (morphology) and size distribution.

-

Spectroscopy (FTIR, ¹H NMR): To confirm the chemical identity and absence of solvent impurities.

-

Powder X-Ray Diffraction (PXRD): The definitive technique for identifying the crystalline form (polymorph) and assessing crystallinity.[1]

Conclusion

The protocols outlined in this guide provide a robust framework for the successful isolation and purification of 2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid. By systematically exploring different solvent systems and crystallization techniques—cooling, anti-solvent, and evaporation—researchers can optimize the process to obtain a product with high purity and the desired solid-state characteristics. The key to success lies in the controlled generation of supersaturation, which governs both the nucleation and growth phases of crystallization.

References

-

Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Syrris. [Link]

-

Singh, G., & Pai, R. S. (2020). Fibrate pharmacogenomics: expanding past the genome. Pharmacogenomics, 21(5), 379–395. [Link]

-

Gong, Y., et al. (2018). a brief review of carboxylic acid cocrystals. World Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 164-173. [Link]

-

Rotllan, N., et al. (2018). PPARA Polymorphism Influences the Cardiovascular Benefit of Fenofibrate in Type 2 Diabetes: Findings From ACCORD-Lipid. Diabetes, 67(9), 1849–1856. [Link]

- Afa, D., & Pascal, R. (2001). Method for crystallising carboxylic acid.

-

Zhanghua Dryer. (2025, July 11). The Importance of Crystallization in Pharmaceutical Manufacturing. Zhanghua Dryer. [Link]

- Berglund, D. R., et al. (1990). Carboxylic acid purification and crystallization process.

-

Słabicki, M., et al. (2014). Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments. Acta Crystallographica Section D: Biological Crystallography, 70(Pt 2), 437–448. [Link]

-

Unni, A. K., et al. (2015). Rapid and Selective Crystallization of Acetaminophen using Metal-Assisted and Microwave-Accelerated Evaporative Crystallization. Scientific Reports, 5, 14335. [Link]

-

He, L., et al. (2012). The effect of CYP7A1 polymorphisms on lipid responses to fenofibrate. Journal of lipid research, 53(4), 791–796. [Link]

-

International Journal of Pharmaceutical and Phytopharmacological Research. (2022). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. e-ISSN: 2250-1029. [Link]

-

Thomas, S. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2226-2250. [Link]

-

Hussain, C. M., & Saste, S. (2015). Evaporative Crystallization of Carbamazepine from Different Organic Solvents. Journal of Chemical & Engineering Data, 60(10), 2895-2902. [Link]

-

Lee, A. Y., et al. (2011). Crystallization Process Development of an Active Pharmaceutical Ingredient and Particle Engineering via the Use of Ultrasonics and Temperature Cycling. Crystal Growth & Design, 11(12), 5248-5257. [Link]

-

Frazer-Wood, A. C., et al. (2013). Rare LPL gene variants attenuate triglyceride reduction and HDL cholesterol increase in response to fenofibric acid therapy in individuals with mixed dyslipidemia. Atherosclerosis, 231(1), 133–138. [Link]

-

Acevedo, D., et al. (2024). Designing Continuous Crystallization Protocols for Curcumin Using PAT Obtained Batch Kinetics. Processes, 12(12), 2415. [Link]

-

Aslibekyan, S., et al. (2014). A genome-wide study of lipid response to fenofibrate in Caucasians: A joint analysis of the GOLDN and ACCORD studies. BMC medical genomics, 7, 10. [Link]

- Witkamp, G. J., et al. (2006). Processes involving the use of antisolvent crystallization.

-

Ono, T., et al. (2007). Design of constant supersaturation cooling crystallization of a pharmaceutical: A simple approach. Journal of Crystal Growth, 299(1), 115-121. [Link]

-

S, S., & P, A. (2022). Three-Step Mechanism of Antisolvent Crystallization. Crystal Growth & Design, 22(5), 3254-3263. [Link]

-

S, S., & P, A. (2022). Three-Step Mechanism of Antisolvent Crystallization. NSF Public Access Repository. [Link]

-

ResearchGate. Solubility data of fenofibric acid, physical mixture and multicomponent crystal. ResearchGate. [Link]

-

S, S., et al. (2025). Solid-State Diversity of Fenofibric Acid: Synthon Polymorphs and Salts with Altered Solubility and Dissolution. Crystal Growth & Design. [Link]

- Brittain, H. G., & Prankerd, R. J. (2009). Fenofibric acid polymorphs; methods of making; and methods of use thereof.

-

Al-Malah, K., et al. (2018). Comparative In Vitro and In Vivo Evaluation of Fenofibric Acid as an Antihyperlipidemic Drug. Clinical Pharmacology: Advances and Applications, 10, 141–151. [Link]

-

Navarrete-Vázquez, G., et al. (2009). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3261. [Link]

-

IMSERC. Crystallography Crystallization Guide. Northwestern University. [Link]

Sources

- 1. syrris.com [syrris.com]

- 2. filter-dryer.com [filter-dryer.com]

- 4. Fibrate pharmacogenomics: expanding past the genome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. img01.pharmablock.com [img01.pharmablock.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. wjpps.com [wjpps.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. ijprajournal.com [ijprajournal.com]

- 12. waseda.elsevierpure.com [waseda.elsevierpure.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. CA2343012A1 - Method for crystallising carboxylic acid - Google Patents [patents.google.com]

- 15. US20090187040A1 - Fenofibric acid polymorphs; methods of making; and methods of use thereof - Google Patents [patents.google.com]

Technical Support Center: Solubility Enhancement for 2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid

Prepared by: Senior Application Scientist, Formulation Development

Welcome to the technical support guide for 2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid. This document provides in-depth troubleshooting guides and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with this compound.

Introduction & Frequently Asked Questions (FAQs)

Q1: What is 2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid and why is its aqueous solubility expected to be low?

A1: 2-(4-Isopropylphenoxy)-2-methyl-3-phenylpropanoic acid is a complex organic molecule. Its structure contains a carboxylic acid group, which is ionizable, but it also features several large, non-polar (lipophilic) moieties: an isopropyl group, a phenoxy ring, and a phenyl ring. These hydrophobic regions dominate the molecule's character, leading to poor interaction with polar water molecules and consequently, low aqueous solubility. This is a common challenge for many active pharmaceutical ingredients (APIs), placing this compound in a category where specialized formulation strategies are necessary for its effective use in experiments.[1][2] Compounds with similar characteristics, like gemfibrozil, are classified as Biopharmaceutics Classification System (BCS) Class II drugs, which are defined by low solubility and high permeability.[3][4]

Q2: What are the primary strategies I can use to solubilize this compound?

A2: Given its acidic nature and high lipophilicity, there are four primary strategies to consider, ranging from simple to more complex techniques:

-

pH Adjustment & Salt Formation: Leveraging the carboxylic acid group to form a more soluble salt.[5][6][7]

-

Co-solvency: Using a mixture of water and a water-miscible organic solvent to reduce the overall polarity of the solvent system.[8][9][10]

-

Surfactant-mediated Solubilization: Employing surfactants to form micelles that encapsulate the hydrophobic compound.[11][12][13]

-

Cyclodextrin Complexation: Using cyclic oligosaccharides to form an inclusion complex where the drug is held within a hydrophobic cavity.[14][15][][17]

The following sections provide detailed troubleshooting guides for each of these methods.

Troubleshooting Guide 1: pH Adjustment and Salt Formation

This is the most direct and often the first method to try for a carboxylic acid. The principle is to deprotonate the carboxylic acid group (-COOH) into its carboxylate form (-COO⁻), which is an ion and therefore significantly more soluble in water.[7][18]

Q: My compound won't dissolve in neutral water or buffer. How do I use pH to improve its solubility?